Morpholine, 4-(1-cyclopenten-1-yl)-
Overview
Description
Morpholine, 4-(1-cyclopenten-1-yl)-, also known as Morpholine, 4-(1-cyclopenten-1-yl)-, is a useful research compound. Its molecular formula is C9H15NO and its molecular weight is 153.22 g/mol. The purity is usually 95%.
The exact mass of the compound Morpholine, 4-(1-cyclopenten-1-yl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86131. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Morpholine, 4-(1-cyclopenten-1-yl)- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Morpholine, 4-(1-cyclopenten-1-yl)- features a morpholine ring substituted with a cyclopentene moiety. Its molecular formula is . The presence of the morpholine ring enhances its solubility and ability to interact with various biological targets.
The biological activity of morpholine derivatives often involves their interaction with specific enzymes and receptors. The morpholine ring can facilitate binding to active sites due to its unique spatial configuration, allowing it to modulate biological pathways effectively.
Key Mechanisms:
- Enzyme Inhibition: Morpholine derivatives have been shown to inhibit enzymes involved in various diseases, including Alzheimer's disease and cancer. For instance, compounds containing the morpholine structure have been reported to inhibit BACE-1, an enzyme linked to Alzheimer's pathology, with IC50 values as low as 22 nM .
- Receptor Modulation: Morpholines can act on neurotransmitter receptors, influencing mood disorders and pain management. Their ability to cross the blood-brain barrier (BBB) makes them particularly valuable in central nervous system (CNS) drug discovery .
Antimicrobial Activity
Morpholine derivatives have demonstrated significant antimicrobial properties. In vitro studies have shown that certain morpholine compounds exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 500 to 1000 µg/mL .
Anticancer Activity
Research indicates that morpholine-based compounds can inhibit cancer cell proliferation. For example, a study highlighted the effectiveness of morpholine derivatives in targeting specific kinases involved in tumor growth, showcasing their potential as anticancer agents .
Case Study 1: Inhibition of BACE-1
In a study exploring the inhibition of BACE-1 by morpholine derivatives, several compounds were synthesized and evaluated for their inhibitory effects. The most promising compound exhibited an IC50 value of 22 nM, demonstrating potent activity against the enzyme responsible for amyloid-beta peptide production in Alzheimer's disease models .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of morpholine derivatives against multidrug-resistant bacterial strains. The synthesized compounds were tested for their efficacy using standard paper diffusion methods, yielding significant zones of inhibition compared to control antibiotics .
Data Tables
Compound | Target | Activity | IC50/MIC |
---|---|---|---|
Compound A | BACE-1 | Inhibition | IC50 = 22 nM |
Compound B | E. coli | Antibacterial | MIC = 500 µg/mL |
Compound C | S. aureus | Antibacterial | MIC = 1000 µg/mL |
Properties
IUPAC Name |
4-(cyclopenten-1-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h3H,1-2,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPOFMGACKUWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061323 | |
Record name | Morpholine, 4-(1-cyclopenten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936-52-7 | |
Record name | 1-Morpholinocyclopentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Cyclopentenyl)morpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Morpholinocyclopentene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine, 4-(1-cyclopenten-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Morpholine, 4-(1-cyclopenten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(cyclopent-1-en-1-yl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(1-CYCLOPENTENYL)MORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6BPH60G2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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